1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride
Overview
Description
1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H15BrCl2N4 It is a derivative of pyrimidine and piperidine, featuring a bromine atom at the 5-position of the pyrimidine ring and an amine group at the 4-position of the piperidine ring
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride typically involves multiple steps One common method starts with the bromination of pyrimidine to introduce the bromine atom at the 5-position This is followed by the reaction with piperidine to form the piperidinyl-pyrimidine intermediateIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and molecular targets .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)-4-piperidinone: This compound lacks the amine group at the 4-position of the piperidine ring, which may affect its reactivity and applications.
5-Bromo-2-(piperazin-1-yl)pyrimidine:
The unique combination of the bromine atom, pyrimidine ring, and piperidine ring in this compound makes it distinct and valuable for various research applications .
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTKFJLPPZOXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=N2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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